N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a structurally complex sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core fused with sulfonamide, furan, and thiophene moieties. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution or cyclization strategies similar to those reported for analogous sulfonamide and heterocyclic systems . Spectral characterization (e.g., IR, NMR) would align with related compounds: strong S=O stretching (1240–1255 cm⁻¹) for the sulfonamide , broad O-H/N-H vibrations (3150–3400 cm⁻¹) for hydroxy and amine groups , and aromatic proton signals in the 6.5–8.5 ppm range in ¹H-NMR for the heterocyclic systems .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S3/c20-16(13-6-2-8-23-13,14-7-3-9-24-14)10-17-26(21,22)12-5-1-4-11-15(12)19-25-18-11/h1-9,17,20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLRTYJQNPSXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, supported by data tables, research findings, and case studies.
Structural Features
The compound contains several functional groups that contribute to its biological activity:
- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
- Thiophene Ring : Provides additional electron-rich characteristics that can enhance interactions with biological targets.
- Thiadiazole Moiety : Often associated with antimicrobial and anticancer properties due to its ability to interact with various enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which are summarized below:
Anticancer Activity
A study evaluated the effects of thiadiazole sulfonamide derivatives on human cancer cell lines under both normoxic and hypoxic conditions. The results indicated significant inhibition of cell viability in lines such as HT-29 (colorectal), MDA-MB-231 (breast), and MG-63 (osteosarcoma) cells. The mechanism appears to involve modulation of the tumor microenvironment's pH, enhancing the efficacy of the compounds against cancer cells .
Enzyme Inhibition
The compound's potential as a carbonic anhydrase (CA) inhibitor has been explored. It demonstrated significant inhibitory activity against CA IX, a target often associated with tumor progression. The binding interactions were characterized through molecular docking studies, revealing key hydrogen bonding and π–π stacking interactions that enhance its inhibitory potential .
Case Studies
- In vitro Studies : A series of thiadiazole sulfonamides were tested for their cytotoxic effects on various cancer cell lines. The results showed IC50 values in the low micromolar range, comparable to established anticancer agents .
- Molecular Docking : Docking studies elucidated the binding affinities of these compounds to CA IX, highlighting the importance of specific molecular interactions that facilitate enzyme inhibition .
- Toxicity Assessment : Acute oral toxicity studies conducted on animal models indicated a favorable safety profile for certain derivatives, with effective doses identified that provide significant protection against induced convulsions .
Data Tables
| Biological Activity | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HT-29 | 15.3 | pH modulation |
| Anticancer | MDA-MB-231 | 18.7 | Enzyme inhibition |
| Anticancer | MG-63 | 12.5 | Enzyme inhibition |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s unique structural features are compared below with key analogs from recent literature:
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Benzo[c]thiadiazole vs. Triazole/Thiazole Cores: The benzo[c]thiadiazole system in the target compound imparts greater electron-withdrawing effects compared to triazole or thiazole cores in analogs .
- Furan/Thiophene vs. Phenyl/Chloroaryl Groups : The furan and thiophene moieties introduce weaker electron-donating effects compared to halogenated aryl groups in , but their smaller size may reduce steric hindrance, favoring interactions in constrained binding pockets.
Q & A
Q. How do structural analogues compare in target selectivity?
- Case Study :
- Analogues : Replace benzo[c][1,2,5]thiadiazole with benzothiazole (reduces antiviral activity) .
- Table : Selectivity Index (SI) Against DENV and TMV
| Compound | SI (DENV) | SI (TMV) |
|---|---|---|
| Parent Compound | 12.5 | 8.2 |
| Benzothiazole Analogue | 3.1 | 1.5 |
| Data from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
